molecular formula C7H9BrN2O B6608801 2-bromo-5-methoxy-N-methylpyridin-3-amine CAS No. 2694731-82-1

2-bromo-5-methoxy-N-methylpyridin-3-amine

Cat. No.: B6608801
CAS No.: 2694731-82-1
M. Wt: 217.06 g/mol
InChI Key: BXESPWOQXRQFEY-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-methylpyridin-3-amine is a synthetic organic compound belonging to the class of N-methylpyridin-3-amines. The compound is characterized by its molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol.

Preparation Methods

Several methods have been reported for the synthesis of 2-bromo-5-methoxy-N-methylpyridin-3-amine. The most common method involves the reaction of 2-bromo-5-methoxy-3-nitropyridine with methylamine in the presence of palladium on activated carbon (Pd/C) as a catalyst. This reaction typically occurs under mild conditions and yields the desired product in good purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-bromo-5-methoxy-N-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Nucleophilic Addition Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic addition reactions, forming new bonds with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, Suzuki cross-coupling reactions yield aryl-substituted pyridine derivatives .

Scientific Research Applications

2-bromo-5-methoxy-N-methylpyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers investigate the biological properties of the compound, including its potential therapeutic effects.

    Medicine: The compound’s potential therapeutic applications extend to medicinal chemistry, where it is explored for drug development and design.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in pharmacological studies, the compound may interact with receptors or enzymes involved in disease pathways.

Comparison with Similar Compounds

2-bromo-5-methoxy-N-methylpyridin-3-amine can be compared with other similar compounds, such as:

    5-bromo-2-methoxypyridin-3-amine: This compound shares a similar pyridine ring structure but lacks the N-methyl group.

    2-bromo-5-methoxy-3-nitropyridine: This precursor compound contains a nitro group instead of the N-methyl group.

The uniqueness of this compound lies in its specific functional groups and reactivity, which differentiate it from other pyridine derivatives and make it valuable for various applications.

Properties

IUPAC Name

2-bromo-5-methoxy-N-methylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-9-6-3-5(11-2)4-10-7(6)8/h3-4,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXESPWOQXRQFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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